diethyl-4H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of diethyl-4H-1,2,4-triazole-3-thiol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:
Diethyl-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acid→Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature control .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile and reaction conditions. For example, reaction with an amine can yield a sulfonamide derivative .
Scientific Research Applications
Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diethyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl-4H-1,2,4-triazole-3-sulfonyl chloride include other sulfonyl chlorides and triazole derivatives such as:
- Diethyl-4H-1,2,4-triazole-3-thiol
- 4H-1,2,4-Triazole-3-sulfonyl chloride
- Diethyl-1,2,4-triazole-3-carboxylate .
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Biological Activity
Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry and agricultural sciences due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its sulfonyl chloride functional group attached to a triazole ring. Its molecular formula is C5H8ClN3O2S with a molecular weight of approximately 223.68 g/mol. The compound has a melting point between 122-124ºC and a boiling point around 425.191ºC at standard atmospheric pressure.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as an antifungal , herbicidal , and anti-inflammatory agent. The triazole moiety is crucial for its mechanism of action, which often involves the inhibition of specific enzymes in target organisms.
Antifungal Activity
The compound has been studied for its antifungal properties. It interferes with fungal cell membrane synthesis by inhibiting enzymes such as lanosterol demethylase, which is essential in the ergosterol biosynthesis pathway . A comparative analysis of various triazole derivatives shows that this compound exhibits significant antifungal activity against several fungal strains:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Aspergillus niger | 0.01 μmol/mL |
Fusarium oxysporum | 0.02 μmol/mL |
Candida albicans | 0.03 μmol/mL |
These values indicate that this compound is more effective than some commercial antifungal agents like fluconazole and ketoconazole .
Herbicidal Activity
In agricultural applications, this compound serves as an effective herbicide. Its mechanism involves disrupting the metabolic pathways of target weeds through enzyme inhibition, leading to reduced growth and viability. Studies have shown that it can effectively control common agricultural weeds with minimal impact on crop species.
Anti-inflammatory and Other Biological Activities
Recent studies have also explored the anti-inflammatory properties of diethyl-4H-1,2,4-triazole derivatives. For instance, derivatives synthesized from this compound have shown to reduce cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs), indicating potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several case studies highlight the diverse applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of diethyl-4H-1,2,4-triazole exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives had MIC values ranging from 0.25 to 2 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Synthesis Pathways : Various synthetic routes have been developed to produce diethyl-4H-1,2,4-triazole derivatives with enhanced biological activity. These methods often involve multi-step reactions starting from simple precursors like hydrazines and acyl chlorides .
- Pharmacological Studies : In vitro studies have shown low toxicity profiles for these compounds at therapeutic doses (up to 100 µg/mL), making them suitable candidates for further development in pharmaceutical applications .
Properties
Molecular Formula |
C6H10ClN3O2S |
---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
4,5-diethyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClN3O2S/c1-3-5-8-9-6(10(5)4-2)13(7,11)12/h3-4H2,1-2H3 |
InChI Key |
ZZZMUKORFMIILK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1CC)S(=O)(=O)Cl |
Origin of Product |
United States |
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